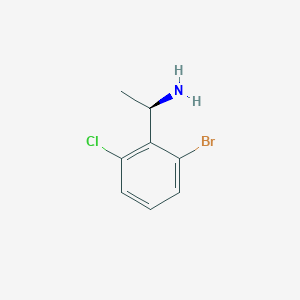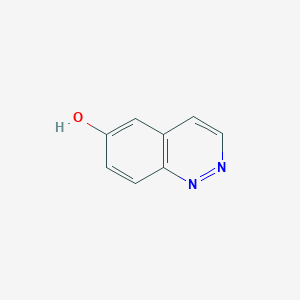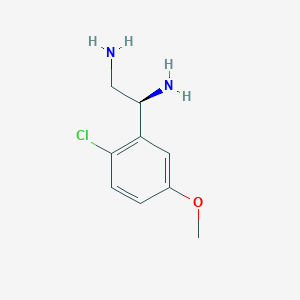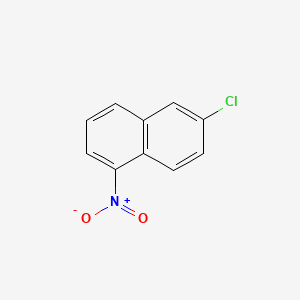![molecular formula C7H6ClN3O B13026912 2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazinone family. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be synthesized through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating with sodium methoxide or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed to meet the high demand for this compound, especially for its use as a key starting material in antiviral drugs . These processes involve the use of in situ monochloramine synthesis and a process-friendly soluble base like potassium tert-butoxide . The continuous flow approach allows for efficient and scalable production, ensuring a consistent supply of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Sodium Methoxide: Used in microwave-assisted heating for cyclization reactions.
Triethyl Orthoformate and Xylene: Used in reflux conditions for cyclization.
Potassium tert-Butoxide: Used in continuous flow processes for large-scale production.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazinones, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a key intermediate in the synthesis of antiviral drugs, including those targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Biological Research: The compound has shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, and melanin-concentrating hormone receptor antagonists.
Industrial Applications: It is used in the large-scale production of pharmaceuticals due to its efficient synthesis and scalability.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, inhibiting its activity and affecting the Wnt signaling pathway . This inhibition can lead to various biological effects, including the regulation of cell proliferation and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: Another compound in the same family with similar biological activities.
Brivanib: A compound with a similar pyrrolo[2,1-f][1,2,4]triazinone structure, used as a VEGFR-2 inhibitor.
Uniqueness
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in drug synthesis .
Propriétés
Formule moléculaire |
C7H6ClN3O |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
2-chloro-7-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-2-3-5-6(12)9-7(8)10-11(4)5/h2-3H,1H3,(H,9,10,12) |
Clé InChI |
QSUBLMDFPMVRMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2N1N=C(NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)


![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)

